Aβ25-35 vs. Aβ1-42: Divergent Vascular Smooth Muscle Contractility Modulation
In a direct head-to-head comparison using a collagen gel contractility assay on human brain vascular smooth muscle cells (HBVSMC), Aβ25-35 exhibited a diametrically opposite effect on tonic contractility compared to Aβ1-42 [1]. Aβ25-35 (1-50 μM) significantly increased contractility, whereas Aβ1-42 (5-10 μM) significantly depressed it. Aβ1-40 had no effect.
| Evidence Dimension | Tonic contractility of human brain vascular smooth muscle cells |
|---|---|
| Target Compound Data | Increased contractility (1-50 μM) |
| Comparator Or Baseline | Aβ1-42: Depressed contractility (5 and 10 μM); Aβ1-40: No effect (5-20 μM) |
| Quantified Difference | Opposing directional effects: Aβ25-35 increases vs. Aβ1-42 decreases contractility; Aβ1-40 shows no activity. |
| Conditions | In vitro collagen gel contractility assay on human brain vascular smooth muscle cells (HBVSMC). |
Why This Matters
This functional divergence means Aβ25-35 is the preferred tool for studying specific vascular contributions to AD pathology, where Aβ1-42 would produce confounding or opposing results.
- [1] Yun JW, et al. Amyloid Beta Peptides and Th1 Cytokines Modulate Human Brain Vascular Smooth Muscle Tonic Contractile Capacity In Vitro: Relevance to Alzheimer's Disease? Pathophysiology. 2021;28(1):64-75. View Source
